molecular formula C3H7ClO2 B1360321 (S)-(+)-3-Chloro-1,2-propanediol CAS No. 60827-45-4

(S)-(+)-3-Chloro-1,2-propanediol

Cat. No.: B1360321
CAS No.: 60827-45-4
M. Wt: 110.54 g/mol
InChI Key: SSZWWUDQMAHNAQ-GSVOUGTGSA-N
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Description

(S)-(+)-3-Chloro-1,2-propanediol is a chiral organic compound with the molecular formula C3H7ClO2. It is an important intermediate in organic synthesis and is used in various chemical reactions due to its unique structure. The compound is characterized by the presence of a chlorine atom and two hydroxyl groups attached to a three-carbon chain, making it a versatile building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-3-Chloro-1,2-propanediol can be synthesized through several methods. One common approach involves the chlorination of glycerol. This reaction typically uses hydrochloric acid or thionyl chloride as the chlorinating agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective formation of the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of lipases, are employed to convert racemic mixtures into the desired (S)-enantiomer. This method is preferred due to its efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-3-Chloro-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 3-chloro-1,2-propanediol, which lacks the chiral center.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form glycidol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 3-chloro-2-hydroxypropanoic acid.

    Reduction: Formation of 1,2-propanediol.

    Substitution: Formation of glycidol.

Scientific Research Applications

(S)-(+)-3-Chloro-1,2-propanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of surfactants, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-(+)-3-Chloro-1,2-propanediol involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or industrial processes.

Comparison with Similar Compounds

    ®-(-)-3-Chloro-1,2-propanediol: The enantiomer of (S)-(+)-3-Chloro-1,2-propanediol, which has different optical activity and potentially different biological effects.

    Glycidol: A related compound formed through the substitution of the chlorine atom with a hydroxyl group.

    1,2-Propanediol: A reduction product of this compound, lacking the chiral center.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a chlorine atom and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-3-chloropropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWWUDQMAHNAQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60827-45-4
Record name (+)-3-Chloro-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60827-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chlorohydrin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060827454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-CHLOROHYDRIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227BD3H6H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1682 kg
Type
solvent
Reaction Step Three
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four
Name
Quantity
907 kg
Type
solvent
Reaction Step Four
Quantity
28 kg
Type
solvent
Reaction Step Five
[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six
Name
Quantity
723 kg
Type
solvent
Reaction Step Six
Quantity
176 kg
Type
reactant
Reaction Step Seven
Name
Quantity
176 kg
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
128 kg
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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